4-(3-Methylfuran-2-carboxamido)butanoic acid
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Overview
Description
4-(3-Methylfuran-2-carboxamido)butanoic acid is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a furan ring substituted with a carboxamide group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylfuran-2-carboxamido)butanoic acid typically involves the reaction of 3-methylfuran-2-carboxylic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylfuran-2-carboxamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
4-(3-Methylfuran-2-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylfuran-2-carboxamido)butanoic acid involves its interaction with specific molecular targets. The furan ring and carboxamide group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Compounds like fenfuram, furcarbanil, and methfuroxam share similar structural features with 4-(3-Methylfuran-2-carboxamido)butanoic acid.
Carboxamide Derivatives: Other carboxamide derivatives with different substituents on the furan ring or butanoic acid chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a carboxamide group and a butanoic acid chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-[(3-methylfuran-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-7-4-6-15-9(7)10(14)11-5-2-3-8(12)13/h4,6H,2-3,5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
HPBXAPWALRDJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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